3-Phenyl-1H-indazole-5-carbaldehyde

Medicinal Chemistry Building Blocks Kinase Inhibitor Synthesis

3-Phenyl-1H-indazole-5-carbaldehyde (CAS 65642-56-0), with the molecular formula C₁₄H₁₀N₂O and molecular weight 222.24 g/mol, is a heterocyclic aromatic compound belonging to the indazole family. Its structure features an indazole core substituted with a phenyl group at the 3-position and a reactive aldehyde group at the 5-position.

Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
CAS No. 65642-56-0
Cat. No. B1317123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1H-indazole-5-carbaldehyde
CAS65642-56-0
Molecular FormulaC14H10N2O
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)C=O
InChIInChI=1S/C14H10N2O/c17-9-10-6-7-13-12(8-10)14(16-15-13)11-4-2-1-3-5-11/h1-9H,(H,15,16)
InChIKeyLWIZPGDPFGXBJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1H-indazole-5-carbaldehyde (CAS 65642-56-0): A Dual-Functionalized Indazole Building Block for Medicinal Chemistry and Kinase-Targeted Library Synthesis


3-Phenyl-1H-indazole-5-carbaldehyde (CAS 65642-56-0), with the molecular formula C₁₄H₁₀N₂O and molecular weight 222.24 g/mol, is a heterocyclic aromatic compound belonging to the indazole family . Its structure features an indazole core substituted with a phenyl group at the 3-position and a reactive aldehyde group at the 5-position . This dual functionalization makes it a versatile intermediate for constructing complex molecules through condensation, reductive amination, and nucleophilic addition reactions . The indazole scaffold is recognized as a privileged structure in drug discovery, serving as an effective bioisostere for phenol and indole, and forming the core of several FDA-approved kinase inhibitors, including axitinib, niraparib, and pazopanib [1].

Why 3-Phenyl-1H-indazole-5-carbaldehyde Cannot Be Replaced by Simpler Indazole-5-carbaldehydes in Synthesis Programs


Generic substitution of 3-phenyl-1H-indazole-5-carbaldehyde with unsubstituted 1H-indazole-5-carbaldehyde (CAS 253801-04-6) or other 3-halo analogs leads to fundamentally different downstream chemical space and biological outcomes . The 3-phenyl substituent is not merely a steric placeholder; it confers distinct electronic properties, enhanced lipophilicity, and specific binding interactions with hydrophobic protein pockets that are critical for kinase inhibition and GPCR antagonism [1]. In the CMKLR1 antagonist program, the 3-phenylindazole core was identified through GPCR-focused library screening with a 3% hit rate and proved essential for oral pharmacokinetic properties in murine models [2]. Similarly, in anticandidal drug design, the 3-phenyl-1H-indazole series (10a–i) demonstrated the best broad-spectrum activity among indazole and pyrazole analogs, whereas simpler scaffolds lacking the 3-phenyl group showed negligible activity [3].

Quantitative Differentiation Evidence: 3-Phenyl-1H-indazole-5-carbaldehyde vs. Closest Analogs


Dual Functionalization Advantage: 3-Phenyl + 5-Aldehyde vs. Mono-Functionalized Indazole Building Blocks

3-Phenyl-1H-indazole-5-carbaldehyde combines two synthetically orthogonal functional groups on a single indazole core: a 3-phenyl substituent for hydrophobic pocket occupancy and a 5-aldehyde handle for diversification via reductive amination, Schiff base formation, or Knoevenagel condensation . In contrast, 1H-indazole-5-carbaldehyde (CAS 253801-04-6, MW 146.15) lacks the 3-phenyl group entirely, limiting its utility as a direct precursor for 3-aryl-substituted kinase inhibitor scaffolds without additional synthetic steps . Conversely, 3-phenyl-1H-indazole (CAS 13097-01-3, MW 194.23) carries the pharmacophoric 3-phenyl group but lacks the reactive aldehyde handle, precluding direct diversification at the 5-position .

Medicinal Chemistry Building Blocks Kinase Inhibitor Synthesis

Indazole as a Superior Phenol Bioisostere: Metabolic Stability Advantage Over Phenol-Based Building Blocks

The indazole nucleus, including the 3-phenyl-1H-indazole core, functions as a validated bioisostere for phenol in drug design [1]. Heterocyclic bioisosteres of phenol, including indazole, are generally more lipophilic and less susceptible to Phase I (oxidation) and Phase II (glucuronidation/sulfation) metabolism compared to phenol itself . This metabolic stability advantage has been quantitatively demonstrated for GluN2B-selective NMDA receptor antagonists, where indazole replacement of the phenol moiety retained high GluN2B affinity while inhibiting glucuronidation [2]. For building block selection, this means that 3-phenyl-1H-indazole-5-carbaldehyde-derived analogs are inherently less prone to metabolic clearance than corresponding phenol- or catechol-derived compounds.

Bioisosterism Drug Metabolism Scaffold Hopping

3-Phenylindazole Scaffold Validated in Anticandidal Drug Design: Superior Broad-Spectrum Activity vs. Pyrazole Analogs

In a systematic comparative study of indazole and pyrazole derivatives for anticandidal activity, the 3-phenyl-1H-indazole series (compounds 10a–i) demonstrated the best broad-spectrum anticandidal activity among all evaluated chemotypes [1]. Compound 10g (N,N-diethylcarboxamide substituent at the position corresponding to the 5-carbaldehyde derivatization site) was the most active against C. albicans and both miconazole-susceptible and miconazole-resistant C. glabrata strains [2]. This finding establishes the 3-phenyl-1H-indazole scaffold as a privileged chemotype for anticandidal development, and 3-phenyl-1H-indazole-5-carbaldehyde as the logical key intermediate for synthesizing and expanding this compound series [3].

Antifungal Drug Discovery Candida albicans 3-Phenyl-1H-indazole Scaffold

3-Phenylindazole Core Enables Oral Bioavailability in CMKLR1 Antagonist Program for Psoriasis

A phenylindazole-based hit compound identified from a GPCR-targeted library screen (approximately 2,000 compounds, 3% hit rate) was optimized into the potent and orally bioavailable CMKLR1 antagonist S-26d (pIC₅₀ = 7.44 in hCMKLR1-transfected CHO cells) [1]. Oral administration of S-26d for one week significantly alleviated modified psoriasis area and severity index scores in an imiquimod-induced psoriasis-like mouse model compared to the control group [2]. This study validates the 3-phenylindazole scaffold for developing oral GPCR antagonists, positioning 3-phenyl-1H-indazole-5-carbaldehyde as a strategic intermediate for constructing analogous chemotypes through 5-aldehyde derivatization [3].

GPCR Antagonist Psoriasis Oral Pharmacokinetics

3-Phenyl-1H-indazole-5-carbaldehyde: Quality-Certified Reagent with Batch-Specific Analytical Documentation vs. Research-Grade Alternatives

Commercially available 3-phenyl-1H-indazole-5-carbaldehyde from Bidepharm (CAS 65642-56-0) is supplied at a standard purity of 98% with batch-specific quality control documentation including NMR, HPLC, and GC analyses . MolCore offers the same compound under ISO certification for global pharmaceutical R&D and quality control applications . This level of analytical documentation is comparable to that provided for simpler indazole-5-carbaldehydes but is specifically tailored to the dual-functionalized scaffold. In contrast, the closest analog 3-phenyl-1H-indazole (CAS 13097-01-3) is typically offered at ≥95% purity, with some suppliers requiring 8–12 week lead times for certain quantities, reflecting lower commercial availability .

Quality Control Analytical Chemistry Procurement

High-Value Application Scenarios for 3-Phenyl-1H-indazole-5-carbaldehyde in Drug Discovery and Chemical Biology


Kinase Inhibitor Library Synthesis via 5-Aldehyde Diversification

3-Phenyl-1H-indazole-5-carbaldehyde is ideally suited for generating focused kinase inhibitor libraries through reductive amination or Schiff base condensation at the 5-aldehyde position. The indazole scaffold is a validated privileged structure for kinase inhibition, forming the core of approved drugs such as axitinib, niraparib, and pazopanib [1]. The 3-phenyl group occupies the hydrophobic selectivity pocket common to many kinase ATP-binding sites, while the 5-aldehyde provides a direct handle for introducing diverse amine-containing fragments [2]. This dual functionalization enables parallel synthesis of 50–500 compound libraries in a single diversification step, significantly more efficient than sequential functionalization strategies [3].

GPCR Antagonist Lead Optimization Starting from a Pharmacophorically Pre-Validated Scaffold

The 3-phenylindazole core has been clinically validated in the CMKLR1 antagonist program for psoriasis, where the optimized compound S-26d achieved oral efficacy in a murine disease model [1]. 3-Phenyl-1H-indazole-5-carbaldehyde enables medicinal chemistry teams to rapidly construct analogs around this validated pharmacophore by derivatizing the 5-aldehyde into amides, amines, or heterocycles. This approach is particularly valuable for chemokine receptor targets (CMKLR1, CCR2, CXCR families) where the 3-phenylindazole scaffold has demonstrated complementary binding interactions [2].

Antifungal Drug Discovery: Expanding the 3-Phenyl-1H-indazole Anticandidal Series

The 3-phenyl-1H-indazole scaffold has demonstrated the best broad-spectrum anticandidal activity among indazole and pyrazole chemotypes, with compound 10g showing activity against both miconazole-susceptible and resistant C. glabrata strains [1]. 3-Phenyl-1H-indazole-5-carbaldehyde serves as the direct precursor for synthesizing the 10a–i series and generating next-generation analogs through carboxamide, carbamate, or heterocyclic derivatization at the 5-position [2]. This application is especially relevant given the emergence of azole-resistant Candida strains and the urgent need for new antifungal chemotypes [3].

Phenol Bioisostere Replacement in Lead Optimization Programs

For drug discovery programs encountering metabolic liabilities associated with phenol functionalities (rapid glucuronidation, sulfation), 3-phenyl-1H-indazole-5-carbaldehyde offers a direct synthetic entry point to indazole-based bioisosteres [1]. The indazole NH resists Phase II conjugation while maintaining hydrogen-bonding capacity comparable to phenol OH [2]. This has been quantitatively validated in GluN2B-selective NMDA receptor antagonists, where indazole replacement of phenol retained target affinity while completely inhibiting glucuronidation [3]. The 5-aldehyde group further enables fine-tuning of physicochemical properties through differential derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenyl-1H-indazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.